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Compound of Interest

Compound Name:
(2-Phenyloxazol-4-

yl)methanamine

Cat. No.: B1370681 Get Quote

An In-Depth Technical Guide to the Systematic Nomenclature of (2-Phenyloxazol-4-
yl)methanamine

Executive Summary
The precise and unambiguous naming of chemical entities is fundamental to scientific

communication, patent law, and regulatory compliance. This guide provides a comprehensive

elucidation of the systematic International Union of Pure and Applied Chemistry (IUPAC) name

for the compound commonly referred to as (2-Phenyloxazol-4-yl)methanamine. We will

deconstruct its molecular architecture, apply the foundational principles of heterocyclic

nomenclature, and verify the resulting systematic name against authoritative chemical

databases. Furthermore, this document will contextualize the compound's structural class

within medicinal chemistry and provide an illustrative synthetic protocol, reflecting the practical

needs of researchers in drug development.

Part 1: Structural Deconstruction and Foundational
Nomenclature
The name (2-Phenyloxazol-4-yl)methanamine, while descriptive, is a common name that can

be further refined into a preferred IUPAC name by systematically applying established rules.

The structure is composed of three primary components: a central oxazole ring, a phenyl

substituent, and a methanamine functional group.
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Principal Functional Group: The amine (-NH2) group is the highest priority functional group in

this molecule. It is attached to a methyl (-CH2-) group, together forming a methanamine

core.

Parent Heterocycle: The methanamine is attached to an oxazole ring. Oxazole is a five-

membered aromatic heterocycle containing one oxygen and one nitrogen atom.

Substituent: A phenyl group is attached to the oxazole ring.

The logical hierarchy for naming this compound, therefore, begins with the principal functional

group and treats the complex heterocyclic portion as its substituent.

IUPAC Name Hierarchy

Substituent Breakdown

Methanamine (2-Phenyl-1,3-oxazol-4-yl)
 is substituted by 

1,3-Oxazole Position 4
 attachment point 

Phenyl Position 2

Click to download full resolution via product page

Caption: Logical breakdown of the molecular structure for IUPAC naming.

Core Principles of Heterocyclic Nomenclature
The systematic naming of heterocycles is governed by the Hantzsch-Widman system, which

was codified by IUPAC.[1][2] Key principles applicable to oxazole include:

Heteroatom Priority: When multiple, different heteroatoms are present, they are prioritized in

the order: O > S > N.[2]
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Numbering: Numbering of the ring begins at the highest-priority heteroatom (Oxygen in this

case) and proceeds in a direction that gives the lowest possible locants (numbers) to the

other heteroatoms.[3] For oxazole, this results in Oxygen being position 1 and Nitrogen

being position 3.

Part 2: Systematic Name Derivation and Verification
Following a logical, step-by-step process rooted in IUPAC principles ensures the generation of

an unambiguous and correct name.

Step-by-Step Name Construction
Identify the Principal Functional Group and Parent Hydride: The amine group (-NH2) is the

principal group. As it is attached to a single carbon, the parent hydride is methane, and the

functional parent is methanamine.

Identify and Name the Substituent: The entire heterocyclic moiety attached to the

methanamine is treated as a single substituent.

The parent heterocycle is 1,3-oxazole. The locants "1,3-" are often omitted as this is the

standard and only possible arrangement for oxazole, but their inclusion adds maximum

clarity.

A phenyl group is located at position 2 of the ring, hence 2-phenyl.

The ring attaches to the parent methanamine at position 4. This is denoted by the suffix -4-

yl.

Assemble the Full IUPAC Name: The substituent name is placed in parentheses before the

parent name.

(2-Phenyl-1,3-oxazol-4-yl)methanamine

This name is the preferred IUPAC name (PIN). An alternative, 1-(2-Phenyl-1,3-oxazol-4-

yl)methanamine, is also acceptable and is found in some databases like PubChem.[4] The "1-"

locant is technically redundant as methanamine only has one carbon, but it is not incorrect.
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Data Verification
Quantitative and identifying data for this compound have been consolidated from authoritative

chemical databases and suppliers.

Identifier Value Source

Preferred IUPAC Name
(2-Phenyl-1,3-oxazol-4-

yl)methanamine
IUPAC Rules

Systematic Name
1-(2-Phenyl-1,3-oxazol-4-

yl)methanamine
PubChem[4]

CAS Number 408352-90-9 BLDpharm[5]

Molecular Formula C10H10N2O PubChem[4]

SMILES
C1=CC=C(C=C1)C2=NC(=CO

2)CN
PubChem

PubChem CID 26249073 PubChem[4]

Part 3: Significance in Medicinal Chemistry and
Synthesis
The 2-phenyloxazole scaffold is not merely a synthetic curiosity; it is a privileged structure in

medicinal chemistry. Molecules incorporating this motif have demonstrated a wide range of

biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]

[8] The specific arrangement of hydrogen bond donors and acceptors, coupled with the rigid,

aromatic nature of the core, allows for effective interaction with biological targets.

Illustrative Synthetic Protocol: Robinson-Gabriel
Synthesis
The synthesis of (2-Phenyloxazol-4-yl)methanamine can be achieved through various routes.

A common strategy involves the formation of the oxazole ring, followed by modification of a

side chain. The Robinson-Gabriel synthesis of the oxazole core is a classic method.
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Ethyl 2-benzamido-3-oxobutanoate Cyclodehydration
(e.g., H2SO4) Ethyl 2-phenyl-5-methyloxazole-4-carboxylate

1. Reduction (e.g., LiAlH4)
2. Azide Formation (e.g., DPPA)

3. Reduction (e.g., H2, Pd/C)
(2-Phenyloxazol-4-yl)methanamine

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Oxazole Ring Formation:

To a stirred solution of an appropriate 2-acylamino ketone (e.g., derived from an amino

acid ester), add a dehydrating agent such as concentrated sulfuric acid or phosphorus

pentoxide.

Heat the reaction mixture gently (e.g., 60-80 °C) for 1-2 hours, monitoring by TLC.

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with

a base (e.g., NaHCO3 solution).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude substituted oxazole ester.

Side Chain Functionalization to Amine:

Reduction to Alcohol: Dissolve the oxazole ester from the previous step in an anhydrous

solvent like THF and cool to 0 °C. Add a reducing agent (e.g., LiAlH4) portion-wise. Allow

the reaction to warm to room temperature and stir until completion. Quench carefully and

work up to isolate the corresponding alcohol.

Conversion to Amine: The resulting alcohol can be converted to the amine via several

methods, such as conversion to a leaving group (e.g., mesylate) followed by displacement

with azide and subsequent reduction, or via a Mitsunobu reaction with an azide source
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followed by reduction. A common final step is the hydrogenation of the azide using a

catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Purification:

The final product is purified using standard laboratory techniques, such as column

chromatography on silica gel, to yield the pure (2-Phenyloxazol-4-yl)methanamine.

Disclaimer: This is a generalized protocol. All laboratory work should be performed with

appropriate safety precautions and after consulting detailed literature procedures.

Conclusion
The systematic name for the molecule in question is (2-Phenyl-1,3-oxazol-4-yl)methanamine.

This name is derived directly from foundational IUPAC rules that prioritize the principal

functional group and logically number the parent heterocyclic system. Understanding this

nomenclature is not just an academic exercise; it is essential for accurate database searching,

clear communication of research findings, and the protection of intellectual property. The

prevalence of the 2-phenyloxazole core in biologically active compounds underscores the

importance of this chemical class and ensures that its derivatives will remain a subject of

intense study in the fields of chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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